molecular formula C14H18N2O4 B076199 Diethyl (6-methyl-2-pyridylaminomethylene)malonate CAS No. 13250-95-8

Diethyl (6-methyl-2-pyridylaminomethylene)malonate

Cat. No. B076199
CAS RN: 13250-95-8
M. Wt: 278.3 g/mol
InChI Key: IAXFBMUDERBERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08236950B2

Procedure details

A solution of diphenyl ether was heated to 250° C. and the product of Example 7a (2.50 g, 9.0 mmol) was added in several small portions over a period of about 5 min then heated at 250° C. for 30 min. After cooling to room temperature diluted with hexane. The resulting solid was filtered and was dried under vacuum giving the title compound as a tan solid (1.47 g, 71%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
C1(OC2C=CC=CC=2)C=CC=CC=1.C(O[C:17](=[O:33])[C:18](=[CH:24][NH:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[N:27]=1)[C:19]([O:21][CH2:22][CH3:23])=[O:20])C>CCCCCC>[CH2:22]([O:21][C:19]([C:18]1[C:17](=[O:33])[C:31]2[C:26](=[N:27][C:28]([CH3:32])=[CH:29][CH:30]=2)[NH:25][CH:24]=1)=[O:20])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=NC(=CC=C1)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC2=NC(=CC=C2C1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.